N-(4-chlorophenyl)piperidin-4-amine dihydrochloride
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Overview
Description
4-Piperidinamine, N-(4-chlorophenyl)-, hydrochloride (12): is a chemical compound with the molecular formula C11H16Cl2N2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinamine, N-(4-chlorophenyl)-, hydrochloride (1:2) typically involves the reaction of 4-chloroaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Piperidinamine, N-(4-chlorophenyl)-, hydrochloride (1:2) is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, 4-Piperidinamine, N-(4-chlorophenyl)-, hydrochloride (1:2) is used in the production of various chemical products. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, N-(4-chlorophenyl)-, hydrochloride (1:2) involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-1-methyl-4-piperidinamine
- N-[(4-Chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine
Comparison: Compared to similar compounds, 4-Piperidinamine, N-(4-chlorophenyl)-, hydrochloride (1:2) exhibits unique properties due to the presence of the piperidine ring and the 4-chlorophenyl group. These structural features contribute to its distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H17Cl3N2 |
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Molecular Weight |
283.6 g/mol |
IUPAC Name |
N-(4-chlorophenyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-8H2;2*1H |
InChI Key |
AODKVQOAXOKLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
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